6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole
Description
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound, although specific spectral data for this exact compound were not fully detailed in the available sources. The aromatic proton environments would be expected to exhibit characteristic chemical shifts in the 7-8 parts per million region, consistent with electron-deficient aromatic systems bearing electron-withdrawing substituents. The indazole proton at the 3-position would likely appear as a distinctive singlet, while the remaining aromatic protons would display complex coupling patterns reflecting the substitution pattern on both the indazole and phenyl rings.
The trifluoromethyl group would contribute a characteristic carbon-19 Nuclear Magnetic Resonance signal, typically appearing as a quartet due to carbon-fluorine coupling. The nitro group would influence the chemical shifts of adjacent carbon atoms, causing significant downfield shifts due to the electron-withdrawing nature of this functionality. Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the complex aromatic carbon framework, with each carbon environment providing specific chemical shift information related to its electronic environment and proximity to electron-withdrawing groups.
Infrared Spectroscopy and Functional Group Identification
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in this compound. The nitro group would exhibit characteristic asymmetric and symmetric stretching vibrations, typically observed around 1550-1350 wavenumbers, providing definitive identification of this electron-withdrawing functionality. The aromatic carbon-carbon stretching vibrations would appear in the 1600-1450 wavenumber region, while the carbon-hydrogen stretching modes of the aromatic protons would be observed around 3000-3100 wavenumbers.
The trifluoromethyl group would contribute distinctive carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region, with the strong electron-withdrawing nature of fluorine atoms creating intense absorption bands. The indazole heterocyclic system would display characteristic fingerprint region absorptions that could be used for structural confirmation and comparison with related compounds. The overall infrared spectrum would reflect the complex vibrational modes arising from the interaction between multiple functional groups within the molecular framework.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry would provide molecular ion confirmation at mass-to-charge ratio 307, corresponding to the calculated molecular weight of this compound. The fragmentation pattern would likely involve loss of the nitro group (46 mass units) and trifluoromethyl moieties (69 mass units), generating characteristic fragment ions that could be used for structural confirmation. The stability of the indazole ring system would influence the fragmentation pathways, with the aromatic framework potentially remaining intact under moderate ionization conditions.
Electron ionization mass spectrometry would generate extensive fragmentation providing detailed structural information, while chemical ionization techniques would offer softer ionization conditions potentially preserving the molecular ion for accurate mass determination. The presence of multiple nitrogen atoms and electronegative substituents would influence the ionization efficiency and fragmentation patterns, creating a distinctive mass spectral fingerprint for this specific compound.
X-ray Crystallographic Data (If Available)
Crystallographic structural data for this compound were not specifically detailed in the available sources, though such information would provide definitive three-dimensional structural confirmation. X-ray crystallography would reveal precise bond lengths, bond angles, and torsional relationships between the indazole core and the substituted phenyl ring. The crystal packing arrangements would illustrate intermolecular interactions, including potential hydrogen bonding involving the nitro group and aromatic π-π stacking interactions between indazole ring systems.
The spatial relationship between the electron-withdrawing nitro and trifluoromethyl groups would be precisely defined through crystallographic analysis, providing insight into the electronic effects and steric interactions within the molecular framework. Crystal structure determination would also reveal the planarity or non-planarity of the overall molecular geometry, which significantly influences the compound's electronic properties and potential reactivity patterns.
Computational Molecular Modeling
Density Functional Theory Calculations
Density Functional Theory computational methods would provide detailed electronic structure information for this compound, including optimized molecular geometries, electronic energy levels, and orbital distributions. These calculations would predict the preferred conformational arrangements and energy barriers for rotation around the carbon-nitrogen bond connecting the phenyl ring to the indazole system. The electron-withdrawing effects of both the nitro and trifluoromethyl groups would be quantified through analysis of atomic charges and molecular electrostatic potential surfaces.
Frontier molecular orbital analysis would reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insight into the compound's electronic properties and potential reactivity. The calculated dipole moment would reflect the overall charge distribution within the molecule, influenced by the polar nitro group and the highly electronegative trifluoromethyl substituent.
Electron Density Mapping of Nitro and Trifluoromethyl Groups
Computational electron density analysis would illustrate the charge distribution patterns associated with the nitro and trifluoromethyl functional groups in this compound. The nitro group would exhibit significant electron density localization on the oxygen atoms, while the nitrogen atom would display reduced electron density due to the positive formal charge. The trifluoromethyl group would show highly electronegative fluorine atoms with substantial electron density, creating a strongly electron-withdrawing environment that influences the entire molecular system.
Molecular electrostatic potential mapping would reveal the spatial distribution of positive and negative regions within the molecule, with the nitro and trifluoromethyl groups creating electron-deficient regions that significantly influence the compound's chemical behavior. These computational analyses would provide quantitative measures of the electronic effects exerted by these substituents on the indazole core structure, contributing to a comprehensive understanding of the molecular electronic architecture.
Properties
IUPAC Name |
6-nitro-1-[4-(trifluoromethyl)phenyl]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-2-5-11(6-3-10)19-13-7-12(20(21)22)4-1-9(13)8-18-19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOIITKTFBBIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467037 | |
| Record name | 6-Nitro-1-[4-(trifluoromethyl)phenyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838820-86-3 | |
| Record name | 6-Nitro-1-[4-(trifluoromethyl)phenyl]-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838820-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1-[4-(trifluoromethyl)phenyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The SNAr route leverages electron-deficient aromatic systems to facilitate cyclization. Starting with 2-fluoro-5-nitroacetophenone (5 ), the synthesis proceeds via hydrazone formation followed by intramolecular SNAr cyclization. The fluorine atom at the 2-position acts as a leaving group, enabling ring closure upon deprotonation (Figure 1).
Reaction Conditions:
- Hydrazone Formation: 2-Fluoro-5-nitroacetophenone reacts with hydrazine hydrate in DMF at 23°C for 2 hours, yielding the intermediate hydrazone.
- Cyclization: Deprotonation with potassium carbonate (3.0 equivalents) at 90°C in DMF drives the SNAr step, achieving yields of 73–96% in a one-pot protocol.
Optimization and Limitations
Key optimizations include solvent selection (DMF enhances nucleophilicity) and stoichiometric control of base. However, substrates lacking electron-withdrawing groups (e.g., 2-chloronicotinaldehyde) require copper catalysts to proceed, indicating limitations in substrate generality.
Table 1: SNAr Yields for Selected Substrates
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Fluoro-5-nitroacetophenone | 96 | 3 |
| 2-Bromobenzaldehyde | 73 | 24 |
| 2-Chloronicotinaldehyde | 68* | 18 |
Diazotization and Cyclization Method
Patent-Based Synthesis (CN102898374A)
An alternative route avoids hydrazine hydrate, enhancing safety. The method starts with 2-amino-5-R-methyl phenyl ketone, proceeding through diazotization and tin(II) chloride-mediated cyclization.
Stepwise Protocol:
Advantages Over Traditional Methods
This approach eliminates hazardous hydrazine reflux and simplifies purification, making it scalable for industrial applications.
Table 2: Diazotization Method Performance
| Substrate | Yield (%) | Purity (%) |
|---|---|---|
| 2-Amino-5-bromoacetophenone | 81 | 98 |
| 2-Amino-5-chloroacetophenone | 85 | 97 |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The SNAr method offers higher yields (up to 96%) for electron-deficient substrates but requires stringent electronic activation. The diazotization route provides consistent yields (81–85%) across diverse substrates, including halogenated derivatives.
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
Copper iodide (10 mol%) is critical for SNAr cyclization of less-activated substrates (e.g., chloronicotinaldehyde), improving yields by 15–20%.
Applications and Derivatives
The compound serves as a precursor to kinase inhibitors and fluorescent probes. Derivatives with modified nitro or trifluoromethyl groups exhibit enhanced bioactivity, though detailed pharmacological data remain proprietary.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-1-(4-(trifluoromethyl)phenyl)-1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole is being investigated for its potential as a pharmacophore in drug development. Its biological activities include:
- Anti-inflammatory Properties : The compound shows promise in modulating inflammatory pathways, which could lead to therapeutic applications in diseases characterized by inflammation.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and disruption of cellular functions.
Case Study: Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit tumor growth in multiple cancer models. For example, it exhibited an IC50 value of 640 nM against a multiple myeloma cell line, indicating its potential as an anticancer agent .
Materials Science
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a building block for advanced materials is being explored, particularly in:
- Organic Light Emitting Diodes (OLEDs) : The compound's structural characteristics may enhance the efficiency and stability of OLEDs.
- Conductive Polymers : As a precursor in synthesizing conductive materials, it can contribute to the development of novel electronic devices.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations:
- Nucleophilic Aromatic Substitution : The trifluoromethyl group can enhance electrophilicity at certain positions on the aromatic ring, facilitating further chemical reactions.
- Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with biological targets.
Mechanism of Action
The mechanism of action of 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogs in the Indazole Family
Indazole derivatives often exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in this compound enhances reactivity compared to non-nitrated analogs like Binimetinib, which relies on sulfonamide groups for target binding .
- Lipophilicity: The trifluoromethyl group increases membrane permeability relative to hydroxyl- or methoxy-substituted indazoles (e.g., Selumetinib) .
Herbicidal Activity (Table 1):
| Compound | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| This compound | Moderate inhibition | Weak/no inhibition |
| 5-Fluoro-2-(4-chlorobenzyl)-1H-benzimidazole | High inhibition | Moderate inhibition |
| 1-(3,4,5-Trimethoxyphenyl)-1H-indazole | Low inhibition | No inhibition |
- The target compound shows selective herbicidal activity against dicotyledonous plants (e.g., rape), likely due to interactions with plant-specific enzymes sensitive to nitroaryl groups. In contrast, barnyard grass (a monocot) exhibits resistance, possibly due to differential metabolic pathways .
- Fluorinated analogs (e.g., 5-fluoro-benzimidazoles) demonstrate broader-spectrum activity, suggesting fluorine’s role in enhancing bioavailability .
Crystallographic and Structural Studies
- Structural determination of indazole derivatives often employs SHELX programs (e.g., SHELXL, SHELXT) for refining crystal parameters. The nitro and trifluoromethyl groups in the target compound introduce challenges in density map interpretation due to their strong electron-withdrawing effects .
Biological Activity
6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This indazole derivative exhibits significant interactions with various molecular targets, which may lead to therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C14H8F3N3O2
- Molecular Weight : Approximately 307.23 g/mol
- Key Functional Groups : Nitro group (-NO2) at the 6-position and a trifluoromethyl group (-CF3) at the 1-position.
These substituents influence the compound's lipophilicity and reactivity, enhancing its ability to penetrate biological membranes and interact with cellular components.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects, including apoptosis and disruption of cellular functions. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with molecular targets .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound demonstrate potent antitumor properties. For instance:
- Inhibition of Tumor Growth : Compounds in this class have shown efficacy in inhibiting tumor growth in preclinical models, with IC50 values in the nanomolar range for specific cancer cell lines .
- Mechanism Insights : The interaction of these compounds with key signaling pathways involved in cell proliferation and survival suggests their potential as therapeutic agents against various cancers.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several studies:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. For example, it demonstrated an IC50 value of 640 nM against a multiple myeloma cell line .
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and activation of caspases, suggesting an apoptotic pathway .
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| CFI-400945 | C14H12N2O3 | 10 | PLK4 inhibitor |
| Compound 82a | C15H13N5O | 0.4 | Pim kinase inhibitor |
| Compound 119 | C16H14F2N4O | 20 | ERK1/2 inhibitor |
These comparisons underscore the potential potency and therapeutic relevance of indazole derivatives, including this compound.
Case Studies
Several case studies highlight the therapeutic potential of indazole derivatives:
- Colon Cancer Model : In a mouse model of colon cancer, indazole derivatives showed significant inhibition of tumor growth, supporting their development as clinical candidates for cancer therapy .
- Mechanistic Studies : Detailed pharmacological evaluations have demonstrated that these compounds can selectively inhibit key enzymes involved in tumorigenesis while exhibiting favorable safety profiles in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions under inert conditions (e.g., nitrogen atmosphere) with reagents like sodium metabisulfite in dry DMF at elevated temperatures (120°C). Optimization focuses on stoichiometric ratios of aldehydes and diamines, as demonstrated for structurally similar 6-substituted indazoles . The electron-withdrawing trifluoromethyl group may necessitate longer reaction times or alternative catalysts to mitigate steric and electronic hindrance .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction paired with SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) is standard . Challenges arise from the nitro group’s high electron density and the trifluoromethyl group’s disorder. High-resolution data (≤1.0 Å) and iterative refinement of thermal parameters are critical. SHELXT automates space-group determination but may require manual adjustment for heavy atoms like fluorine .
Q. What spectroscopic techniques are most effective for characterizing the electronic environment of this compound?
- Methodological Answer :
- NMR : NMR identifies trifluoromethyl group interactions, while NMR reveals aromatic proton splitting patterns influenced by nitro and trifluoromethyl substituents.
- IR : Stretching frequencies for NO (~1520 cm) and C-F (~1150 cm) confirm functional group presence.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for isotopic patterns of fluorine and nitrogen .
Advanced Research Questions
Q. How do the electronic effects of the nitro and trifluoromethyl groups influence regioselectivity in derivatization reactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature directs electrophilic attacks to meta/para positions, while the trifluoromethyl group’s inductive effect further deactivates the phenyl ring. Computational modeling (e.g., DFT calculations) predicts charge distribution, guiding synthetic routes. Experimental validation via halogenation or nitration reactions on analogs (e.g., 2-(allylthio)-1H-imidazole derivatives) shows substituent-dependent regioselectivity .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols include:
- Dose-Response Curves : Establish EC/IC values under controlled conditions (pH, temperature).
- Off-Target Screening : Use kinase/GPCR panels to identify non-specific interactions.
- Comparative SAR : Cross-reference with structurally related compounds (e.g., mGluR5 ligands or kinase inhibitors) to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Glide simulate binding poses in ATP-binding pockets (e.g., CDK inhibitors). Focus on hydrogen bonding with nitro groups and hydrophobic interactions with trifluoromethyl-phenyl moieties.
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR : Use Hammett constants () for substituent electronic effects to correlate structure with activity .
Q. What are the challenges in analyzing metabolic stability or toxicity profiles of this compound?
- Methodological Answer :
- In Vitro Assays : Liver microsomes (human/rat) identify phase I metabolites via LC-MS.
- Reactive Metabolite Screening : Trapping agents (e.g., glutathione) detect electrophilic intermediates.
- CYP Inhibition : Probe substrates (e.g., CYP3A4) assess enzyme inhibition risks.
- Computational Tools : ADMET predictors (e.g., SwissADME) flag potential hepatotoxicity or cardiotoxicity .
Key Citations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
